1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound “1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex chemical compound with a long name . It is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . Pyrazole derivatives, which are five-membered heterocycles, are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, various substituted 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized and evaluated for their in vitro anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, various substituted 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized and evaluated for their in vitro anti-tubercular activity .Scientific Research Applications
Synthesis Techniques
Researchers have developed methods to synthesize thieno[3,2-d]pyrimidine derivatives, which are structurally related to the chemical compound . One study detailed a facile and convenient synthesis of 3-alkylamino-5-arylthiophenes with various substituents, indicating the versatility of thieno[3,2-d]pyrimidine derivatives in chemical synthesis (Kim & Kim, 2000).
Chemical Reactions and Mechanisms
Another aspect of research focuses on the chemical reactions and mechanisms involving thieno[3,2-d]pyrimidine derivatives. For instance, the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines was explored, providing insights into the chemical behavior of related compounds (T. Kinoshita et al., 1989).
Biological Activities
The exploration of biological activities is a significant area of research for thieno[3,2-d]pyrimidine derivatives. One study synthesized and evaluated the biological activities of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, highlighting the potential for these compounds in developing inhibitors for adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (A. El-Gazzar et al., 2006).
Structure-Activity Relationships
Research into the structure-activity relationships of thieno[3,2-d]pyrimidine-2,4-dione derivatives has led to the development of potent GnRH receptor antagonists for treating reproductive diseases (Zhiqian Guo et al., 2003). This highlights the compound's significance in medicinal chemistry and drug design.
Antimicrobial and Anti-inflammatory Properties
Studies have also revealed that thieno[3,2-d]pyrimidine derivatives exhibit remarkable antimicrobial and anti-inflammatory properties, emphasizing the therapeutic potential of these compounds (M. Tolba et al., 2018).
Mechanism of Action
The mechanism of action of similar compounds has been reported in various studies . For instance, pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .
Future Directions
The future directions for the study of this compound and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields such as technology, medicine, and agriculture . The presence of the pyrazole nucleus in different structures leads to diversified applications .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-phenyl-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N2O2S/c20-13-8-12(9-14(21)10-13)11-22-16-6-7-26-17(16)18(24)23(19(22)25)15-4-2-1-3-5-15/h1-10,17H,11H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILKBDMRVLKUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC(=C4)F)F)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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